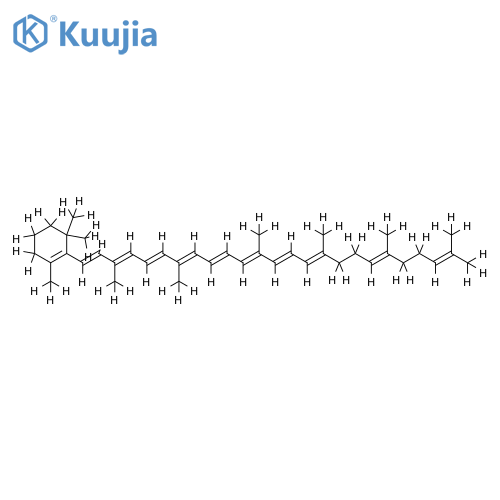Cas no 514-90-9 (β-Zeacarotene)

β-Zeacarotene structure
β-Zeacarotene 化学的及び物理的性質
名前と識別子
-
- 15,15'-cis-7',8'-Dihydro-gamma-carotin
- all-(E)-beta,psi-carotene
- all-E-beta-zeacarotene
- all-trans-7',8'-Dihydro-gamma-carotin
- beta-zeacarotene
- beta-Zeacarotin
- trans-beta-zeacarotene
- 2-((1E,3E,5E,7E,9E,11E,13E,15E,19E)-3,7,12,16,20,24-Hexamethylpentacosa-1,3,5,7,9,11,13,15,19,23-decaen-1-yl)-1,3,3-trimethylcyclohex-1-ene
- LMPR01070259
- Q15410298
- MICBIPJWKDDGNL-FILYMEKXSA-N
- 514-90-9
- C05434
- 7',8'-dihydro-beta,psi-carotene
- 7',8'-dihydro-gamma-carotene
- 2-[(1E,3E,5E,7E,9E,11E,13E,15E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,19,23-decaenyl]-1,3,3-trimethylcyclohexene
- CHEBI:27533
- DTXSID001045344
- 2-((1E,3E,5E,7E,9E,11E,13E,15E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,19,23-decaenyl)-1,3,3-trimethylcyclohexene
- β-Zeacarotene
-
- インチ: InChI=1S/C40H58/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14,16,18-20,22-25,27,29-30H,13,15,17,21,26,28,31H2,1-10H3/b12-11+,22-14+,23-16+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+
- InChIKey: MICBIPJWKDDGNL-FILYMEKXSA-N
- ほほえんだ: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C
計算された属性
- せいみつぶんしりょう: 538.453851850g/mol
- どういたいしつりょう: 538.453851850g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 40
- 回転可能化学結合数: 14
- 複雑さ: 1130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 9
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 14.5
β-Zeacarotene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | Z270300-.25mg |
β-Zeacarotene |
514-90-9 | .25mg |
$ 1120.00 | 2023-04-16 | ||
| TRC | Z270300-1mg |
β-Zeacarotene |
514-90-9 | 1mg |
150.00 | 2021-07-15 | ||
| TRC | Z270300-.5mg |
β-Zeacarotene |
514-90-9 | .5mg |
$ 1992.00 | 2023-04-16 | ||
| TRC | Z270300-10mg |
β-Zeacarotene |
514-90-9 | 10mg |
1200.00 | 2021-07-15 | ||
| TRC | Z270300-0.25mg |
β-Zeacarotene |
514-90-9 | 0.25mg |
$ 925.00 | 2022-06-02 | ||
| TRC | Z270300-0.5mg |
β-Zeacarotene |
514-90-9 | 0.5mg |
$ 1650.00 | 2022-06-02 |
β-Zeacarotene 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
514-90-9 (β-Zeacarotene) 関連製品
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
